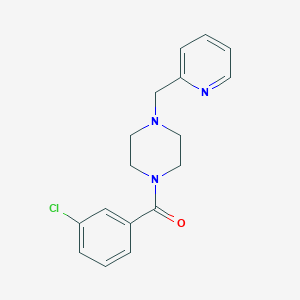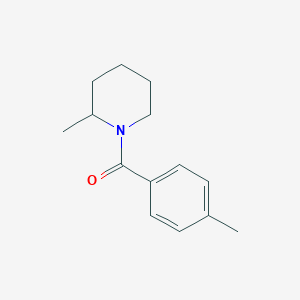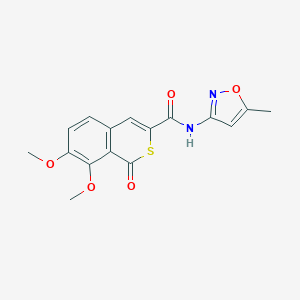![molecular formula C17H26N2O2S B366925 1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane CAS No. 431938-83-9](/img/structure/B366925.png)
1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenylsulfonyl group attached to the piperidine ring, which is further connected to an azepane ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane typically involves the reaction of 4-piperidone with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then cyclized to form the azepane ring. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Halogenated reagents like bromine or chlorine, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Halogenated derivatives of the piperidine ring.
Scientific Research Applications
1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the piperidine and azepane rings can interact with hydrophobic pockets in receptors, modulating their function.
Comparison with Similar Compounds
1-(Phenylsulfonyl)piperidine: Similar structure but lacks the azepane ring.
1-(Phenylsulfonyl)azepane: Similar structure but lacks the piperidine ring.
N-Phenylsulfonylpyrrole: Contains a pyrrole ring instead of piperidine and azepane rings.
Uniqueness: 1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane is unique due to the presence of both piperidine and azepane rings, which provide a distinct three-dimensional structure. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
CAS No. |
431938-83-9 |
|---|---|
Molecular Formula |
C17H26N2O2S |
Molecular Weight |
322.5g/mol |
IUPAC Name |
1-[1-(benzenesulfonyl)piperidin-4-yl]azepane |
InChI |
InChI=1S/C17H26N2O2S/c20-22(21,17-8-4-3-5-9-17)19-14-10-16(11-15-19)18-12-6-1-2-7-13-18/h3-5,8-9,16H,1-2,6-7,10-15H2 |
InChI Key |
PALAJFUMXSBILM-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B366843.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B366857.png)
![4,4,11,11-tetramethyl-N-(4-methylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B366864.png)

![(2-Methoxyphenyl)[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B366892.png)

![(2-Methoxyphenyl){4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B366926.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B366939.png)
![1-(Diphenylacetyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B366948.png)

![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367007.png)
![3-[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B367009.png)

![{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367013.png)
